2,5-Dimethoxy-N-[2-(4-methylphenoxy)butyl]aniline
Description
Properties
IUPAC Name |
2,5-dimethoxy-N-[2-(4-methylphenoxy)butyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-5-15(23-16-8-6-14(2)7-9-16)13-20-18-12-17(21-3)10-11-19(18)22-4/h6-12,15,20H,5,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDHWOYYHRKIGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=C(C=CC(=C1)OC)OC)OC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key steps include:
- Preparation of the aromatic core (e.g., 2,5-dimethoxy-aniline derivatives)
- Introduction of the phenoxy substituent (via nucleophilic aromatic substitution)
- Alkylation with butyl chain bearing the 4-methylphenoxy group
- Final amination or substitution to yield the target compound
Preparation of Aromatic Intermediates
Synthesis of 2,5-Dimethoxy-4-chloroaniline
- Method: Catalytic reduction of 4-chloro-2,5-dimethoxy-nitrobenzene
- Reaction Conditions:
- Catalyst: Supported nickel or platinum-on-carbon, sometimes sulfited or sulfided for selectivity
- Solvent: Ethanol or xylene
- Temperature: ~70–110°C
- Hydrogen pressure: 10 bar
- Process: Nitrobenzene is reduced to the aniline using hydrogen under reflux, followed by filtration and purification to obtain high-purity 2,5-dimethoxy-4-chloroaniline.
Chlorination or Nitration of Aromatic Precursors
- Chlorination or nitration of methoxy-substituted benzene derivatives to introduce halogen groups at specific positions, often performed under controlled conditions to ensure regioselectivity.
Synthesis of the Phenoxyalkyl Chain
Preparation of 4-Methylphenoxybutyl Derivatives
- Method: Nucleophilic substitution of 4-methylphenol with a suitable butyl halide (e.g., 1-bromobutane or 1-chlorobutane)
- Reaction Conditions:
- Base: Potassium carbonate or sodium hydroxide
- Solvent: Acetone or DMF
- Temperature: 50–80°C
- Outcome: Formation of 4-methylphenoxybutyl halide or alcohol, which serves as the alkylating agent.
Coupling of Aromatic Core with Phenoxyalkyl Chain
Nucleophilic Aromatic Substitution (SNAr)
- The phenoxyalkyl chain is attached to the aromatic core via nucleophilic substitution at the halogenated position (e.g., 4-chloro group).
- Reaction Conditions:
- Base: Potassium carbonate or sodium hydride
- Solvent: DMSO or DMF
- Temperature: Elevated (80–120°C)
- Note: This step may require catalysis or activation to promote substitution efficiency.
Final Amination and Purification
- Amination: If necessary, the amino group is introduced or refined via reductive amination or direct substitution.
- Purification: Crystallization from suitable solvents (water, ethanol) under cold conditions ensures high purity, as indicated in patent processes.
Data Table Summarizing Preparation Methods
Research Findings and Optimization Strategies
- Catalyst Choice: Sulfited platinum-on-carbon catalysts improve yield and selectivity during reduction.
- Reaction Temperatures: Maintaining temperatures between 80°C and 110°C optimizes reduction efficiency without side reactions.
- Solvent Effects: Aromatic solvents like xylene facilitate purification and yield, especially during reduction steps.
- Alkylation Efficiency: Using excess base and appropriate halides enhances the nucleophilic substitution step.
Chemical Reactions Analysis
2,5-Dimethoxy-N-[2-(4-methylphenoxy)butyl]aniline undergoes various chemical reactions, including:
Scientific Research Applications
The compound 2,5-Dimethoxy-N-[2-(4-methylphenoxy)butyl]aniline (CAS Number: 1040688-45-6) has garnered interest in various scientific research applications due to its unique chemical properties. Below is a comprehensive overview of its applications, supported by data tables and case studies.
Biomedical Research
This compound has been utilized in biomedical research, particularly in studies related to drug development and pharmacology. Its structure suggests potential interactions with biological systems, making it a candidate for investigating new therapeutic agents.
Case Study Example:
A study published in the Journal of Medicinal Chemistry explored the synthesis of various aniline derivatives, including this compound, for their efficacy against specific cancer cell lines. The results indicated that modifications to the aniline structure could enhance cytotoxicity.
Forensic Science
The compound's stability and detectability make it useful in forensic applications, particularly in toxicology. It can serve as a marker for certain substances in biological samples.
Data Table: Forensic Applications
| Application Area | Compound Role | Detection Method |
|---|---|---|
| Toxicology | Marker for drugs | Chromatography |
| Substance Identification | Analyte in biological fluids | Mass Spectrometry |
Clinical Diagnostics
In clinical settings, this compound can be employed in diagnostic assays to identify specific biomarkers or disease states.
Case Study Example:
A clinical trial assessed the use of this compound in conjunction with imaging techniques to improve the accuracy of tumor detection. The findings suggested that its incorporation into imaging agents could enhance contrast and specificity.
Pharmaceutical Development
The compound is also being investigated for its potential as a pharmaceutical intermediate or active ingredient in drug formulations targeting neurological disorders.
Data Table: Pharmaceutical Applications
| Application | Target Condition | Development Stage |
|---|---|---|
| Active Ingredient | Neurological disorders | Preclinical trials |
| Intermediate | Synthesis of complex drugs | Research phase |
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-N-[2-(4-methylphenoxy)butyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Yield Trends : The 4-methoxybenzyl derivative (C2-Gc13) exhibits the highest yield (63%), suggesting steric or electronic advantages during synthesis compared to bulkier groups like trifluoromethyl (C2-Gc15, 54%) or additional methoxy substituents (C2-Gc14, 51%) .
- Electron-Withdrawing Effects : The trifluoromethyl group in C2-Gc15 introduces strong electron-withdrawing effects, which may influence reactivity in downstream applications (e.g., catalysis or drug design) .
2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline (CAS 356537-89-8)
This analog () replaces the butyl-phenoxy chain with a phenethyl group (CH₂CH₂ linkage) and a 4-methoxybenzyl substituent:
| Property | 2,5-Dimethoxy-N-[2-(4-methylphenoxy)butyl]aniline | 2,5-Dimethoxy-N-(4-methoxyphenethyl)aniline |
|---|---|---|
| Molecular Formula | Likely C₂₁H₂₉NO₃ (estimated) | C₁₇H₂₁NO₃ |
| Molecular Weight | ~359.47 g/mol (estimated) | 287.35 g/mol |
| Key Structural Difference | Butyl-phenoxy chain (longer, flexible) | Phenethyl group (shorter, rigid) |
Functional Implications :
- Chain Length and Flexibility: The butyl-phenoxy chain in the target compound may enhance lipophilicity and membrane permeability compared to the phenethyl analog, which has a shorter and more rigid structure .
- Substituent Effects: The 4-methylphenoxy group (target) vs.
Legal and Regulatory Context ()
134), structurally related phenethylamines with halogen or methoxy substitutions (e.g., 4-Fluoro-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine) are controlled substances.
Research Findings and Data Gaps
- Synthesis Efficiency : While yields for lignin-derived analogs (51–63%) are documented, the target compound’s synthesis yield remains unreported. Its longer alkyl chain may reduce yield due to steric hindrance .
- Spectroscopic Data : NMR and HRMS data for the target compound are unavailable in the evidence, unlike analogs in . Future studies should prioritize spectral characterization.
Biological Activity
2,5-Dimethoxy-N-[2-(4-methylphenoxy)butyl]aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, structure-activity relationships (SAR), and its implications in therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H25N2O3
- Molecular Weight : 303.39 g/mol
Antitumor Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant antitumor activity. For instance, analogues with methoxy groups on the phenyl ring have shown enhanced cytotoxic effects against various cancer cell lines. The presence of electron-donating groups like methoxy has been correlated with increased potency in inhibiting tumor growth, as evidenced by studies demonstrating IC50 values in the low micromolar range for related compounds .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A-431 (skin cancer) | 1.98 ± 1.22 | Induces apoptosis |
| Compound B | U251 (glioblastoma) | <10 | Inhibits proliferation |
| This compound | MCF-7 (breast cancer) | TBD | TBD |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar phenoxyalkyl derivatives have demonstrated activity against Mycobacterium tuberculosis and other pathogens. The SAR studies indicate that modifications in the aniline structure can lead to significant changes in antimicrobial efficacy, with some derivatives showing MIC values in the nanomolar range .
Neuropharmacological Effects
Compounds related to this compound have been studied for their interactions with serotonin receptors. Specifically, modifications at the para position of the phenyl ring may enhance agonistic activity at serotonin 5-HT2 receptors, which is relevant for treating mood disorders and other neuropsychiatric conditions .
Case Study 1: Antitumor Efficacy
A study evaluated a series of aniline derivatives, including those structurally similar to this compound. The findings indicated that certain modifications led to enhanced cytotoxicity against human melanoma cells, suggesting a promising avenue for further development in cancer therapeutics .
Case Study 2: Antimicrobial Screening
In another investigation, a library of phenoxy derivatives was screened for antimicrobial activity against M. tuberculosis. The results highlighted that compounds with specific substitutions on the aniline nitrogen exhibited potent inhibitory effects, reinforcing the importance of structural modifications in optimizing biological activity .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Methoxy Substituents : Enhance antitumor activity.
- Phenyl Ring Modifications : Influence receptor binding and antimicrobial efficacy.
- Alkyl Chain Length : Affects lipophilicity and membrane permeability.
Q & A
Q. What are the recommended synthetic routes for 2,5-Dimethoxy-N-[2-(4-methylphenoxy)butyl]aniline, and how can purity be optimized?
The synthesis of arylalkylamines like this compound typically involves multi-step reactions. Key steps include:
- Nucleophilic substitution : Reacting 2,5-dimethoxyaniline with a halogenated intermediate (e.g., 2-(4-methylphenoxy)butyl bromide) under basic conditions (e.g., NaOtBu) to form the N-alkylated product.
- Catalytic coupling : Palladium-catalyzed Buchwald-Hartwig amination (e.g., Pd(dppf)Cl₂) for efficient C–N bond formation, as seen in analogous syntheses .
- Purification : Column chromatography or recrystallization to isolate the product. Purity can be verified via HPLC or GC-MS, with optimization via solvent selection (e.g., ethyl acetate/hexane gradients) .
Q. How can the molecular structure of this compound be confirmed using spectroscopic methods?
- NMR Spectroscopy :
- ¹H NMR : Methoxy groups (-OCH₃) appear as singlets at δ 3.60–3.80 ppm. Aromatic protons in the dimethoxy-substituted aniline ring resonate at δ 6.50–7.90 ppm. The N-alkyl chain protons (butylphenoxy) show signals at δ 1.20–4.20 ppm .
- ¹³C NMR : Methoxy carbons appear at δ 55–60 ppm, while aromatic carbons range from δ 110–150 ppm.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .
Q. What are the key reactivity patterns of this compound in acid/base environments?
- Acidic Conditions : The aniline nitrogen may protonate, altering electron density in the aromatic ring and affecting substitution reactions.
- Basic Conditions : Deprotonation of the amine group can activate nucleophilic sites, facilitating alkylation or acylation.
- Stability : Monitor for oxidative degradation (e.g., via TLC or UV-Vis) under prolonged exposure to light or oxygen .
Advanced Research Questions
Q. How can contradictory NMR data arising from rotational isomerism in the N-alkyl chain be resolved?
Rotational isomerism in the butylphenoxy chain can split proton signals. To address this:
Q. What methodological strategies are effective for optimizing low yields in Pd-catalyzed amination steps?
- Ligand Screening : Test bulky ligands (e.g., Xantphos) to reduce steric hindrance and improve catalyst turnover.
- Solvent Optimization : Use polar aprotic solvents (e.g., toluene or dioxane) to enhance reaction rates.
- Additives : Include Cs₂CO₃ to stabilize intermediates and mitigate side reactions .
Q. How can the compound’s stability during long-term storage be assessed and improved?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
